(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a fused pyrazole-thiazolidinone scaffold. Key structural features include:
- A 3-chloro-4-methoxyphenyl substituent on the pyrazole ring, contributing electron-withdrawing and steric effects.
- A sulfanylidene (thioxo) group at position 2 of the thiazolidinone, which may influence hydrogen bonding and tautomerism.
This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its structural complexity necessitates precise synthetic and analytical methods, such as X-ray crystallography (utilizing SHELX programs for refinement ) and hydrogen-bonding pattern analysis .
Properties
CAS No. |
624724-04-5 |
|---|---|
Molecular Formula |
C28H22ClN3O2S2 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22ClN3O2S2/c1-34-24-13-12-20(16-23(24)29)26-21(18-32(30-26)22-10-6-3-7-11-22)17-25-27(33)31(28(35)36-25)15-14-19-8-4-2-5-9-19/h2-13,16-18H,14-15H2,1H3/b25-17- |
InChI Key |
GCUANIXSPAMCRL-UQQQWYQISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the thiazolidinone ring: This involves the reaction of the pyrazole derivative with a thioamide and an α-haloketone.
Final modifications:
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at various points in the molecule, including the pyrazole ring and the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the pyrazole and thiazolidinone rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound may exhibit similar activities due to its structural features.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, or as part of drug delivery systems.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Three structurally related compounds are highlighted below, with variations in substituents and heterocyclic systems:
Key Structural and Functional Differences
Electron Effects :
- The chloro-methoxy substitution in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, creating a polarized aromatic system. In contrast, the dimethoxy analogue () lacks this polarization, favoring electron donation .
- The fluorophenyl piperazine in ’s compound adds strong electron-withdrawing and hydrogen-bonding capabilities .
The 3-methoxypropyl substituent () balances lipophilicity with improved solubility due to ether oxygen .
Hydrogen Bonding: The sulfanylidene group in all compounds enables hydrogen-bond acceptor interactions, but substituents like methoxypropyl () or fluorophenyl piperazine () introduce additional donor/acceptor sites .
Structure-Activity Relationships (SAR)
- Chloro vs. Methoxy : Chlorine in the target compound may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to methoxy groups .
- Phenethyl vs. Methoxypropyl : The phenethyl group’s aromaticity may favor interactions with hydrophobic enzyme pockets, whereas methoxypropyl’s flexibility could improve pharmacokinetics .
Similarity Analysis
- Tanimoto Coefficients : Binary fingerprint analysis () suggests moderate similarity (0.6–0.7) between the target compound and its dimethoxy analogue, but lower similarity (~0.4) with the pyrido-pyrimidin derivative due to divergent heterocycles .
Biological Activity
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.
Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C23H20ClN3O2S2
- Molecular Weight : 469.00 g/mol
- Key Functional Groups :
- Thiazolidinone ring
- Pyrazole moiety
- Chloromethoxyphenyl substituent
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. A review indicated that thiazolidin-4-one derivatives could act as multi-target enzyme inhibitors, affecting various signaling pathways involved in cancer progression .
Case Study :
In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HCT116 (Colon Cancer) | 15 | G2/M phase arrest |
Antimicrobial Activity
Thiazolidinone derivatives have also been recognized for their antimicrobial properties. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Antibacterial Activity :
In a comparative study, this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
Antidiabetic Activity
Thiazolidinones are known for their antidiabetic effects through activation of peroxisome proliferator-activated receptors (PPARs). This compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Mechanism :
The mechanism involves modulation of glucose metabolism and lipid profiles, making it a potential candidate for diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. Modifications at various positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:
- Substituents on the phenyl ring : Chlorine and methoxy groups have been associated with increased potency.
- Positioning of the pyrazole moiety : Variations in the pyrazole structure can affect binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
